(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol
Description
The compound “(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol” (CAS: 1206641-40-8) is a chiral pyrrolidine derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group attached to a benzyl moiety. This boronic ester is a critical functional group for Suzuki–Miyaura cross-coupling reactions, enabling carbon–carbon bond formation in synthetic chemistry . The stereochemistry at the pyrrolidine C3 position (S-configuration) distinguishes it from its enantiomer and influences its reactivity and biological interactions. The compound is commercially available at 97% purity, typically in 25 mg quantities .
Propriétés
IUPAC Name |
(3S)-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)11-19-10-9-15(20)12-19/h5-8,15,20H,9-12H2,1-4H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUJLXMCLUPCB-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC[C@@H](C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.
Mode of Action
The compound, being an organoboron reagent, participates in the SM cross-coupling reaction. The reaction involves two key steps:
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction , which is a key biochemical pathway for forming carbon–carbon bonds. The downstream effects include the formation of new organic compounds through the coupling of chemically differentiated fragments.
Pharmacokinetics
It’s known that the kinetics of the reaction it participates in are dependent on the substituents in the aromatic ring and the ph of the environment. The reaction rate is considerably accelerated at physiological pH.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction. This leads to the synthesis of new organic compounds.
Action Environment
The efficacy and stability of the compound’s action are influenced by environmental factors such as the pH and the presence of a palladium catalyst. The reaction rate is considerably accelerated at physiological pH, and the presence of a palladium catalyst is essential for the reaction to occur.
Comparaison Avec Des Composés Similaires
Structural Analogues with Varying Heterocycles or Substituents
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Differences and Implications
Stereochemistry : The (S)-enantiomer of the target compound is critical for enantioselective synthesis, whereas its (R)-counterpart may exhibit divergent biological activity or reactivity in asymmetric catalysis .
Heterocycle Modifications :
- Replacing pyrrolidine with morpholine (as in CAS 364794-79-6) removes chirality and the hydroxyl group, altering solubility and hydrogen-bonding capacity .
- Pyridin-3-ol derivatives (e.g., CAS 1310383-01-7) lack the benzyl-pyrrolidine scaffold, reducing steric bulk and enhancing aromatic conjugation for electronic applications .
Biological Relevance : Pyrrolidine derivatives with boronic esters (e.g., compounds in ) have demonstrated antiviral activity, but the target compound’s specific bioactivity remains uncharacterized in the provided evidence. Structural analogs with phenylethyl substituents (e.g., 1a and 1b in ) highlight the importance of substituent effects on antiviral potency .
Reactivity in Cross-Coupling Reactions
The pinacol boronic ester group enables participation in Suzuki–Miyaura couplings, as demonstrated for similar arylboronates in palladium-catalyzed reactions .
Méthodes De Préparation
Miyaura Borylation of Aryl Halides
The boronate ester is typically synthesized via palladium-catalyzed borylation of aryl halides. For example:
- Substrate : 4-Bromobenzyl bromide.
- Reagents : Bis(pinacolato)diboron (B~2~Pin~2~), Pd(dppf)Cl~2~ catalyst.
- Conditions : THF, Na~2~CO~3~ (1M aqueous), 80–100°C.
Mechanism :
- Oxidative addition of Pd(0) to the aryl bromide.
- Transmetallation with B~2~Pin~2~.
- Reductive elimination yields the boronate ester.
Alternative Route: Hydroboration of Styrenes
For substrates lacking halides, hydroboration offers an alternative:
- Substrate : 4-Vinylbenzyl bromide.
- Reagent : Pinacolborane (HBpin).
- Catalyst : Rhodium(I) complexes (e.g., [Rh(COD)Cl]~2~).
Outcome : Anti-Markovnikov addition places boron at the benzylic position.
Asymmetric Synthesis of (S)-Pyrrolidin-3-ol
Organocatalytic Cycloaddition
Chiral pyrrolidines are accessible via [3 + 2] cycloadditions between azomethine ylides and electron-deficient alkenes:
- Catalyst : (S)-Diphenylprolinol trimethylsilyl ether.
- Substrates : Aldehyde and maleimide.
- Stereoselectivity : >90% ee (reported for analogous systems).
Example :
$$
\text{Azomethine ylide} + \text{Maleimide} \xrightarrow{\text{(S)-Catalyst}} \text{(S)-Pyrrolidine}
$$
Enzymatic Resolution
Racemic pyrrolidin-3-ol is resolved using lipase-catalyzed acetylation :
- Enzyme : Candida antarctica lipase B (CAL-B).
- Conditions : Vinyl acetate, hexane, 25°C.
- Outcome : Kinetic resolution affords (S)-enantiomer with >98% ee.
N-Alkylation of (S)-Pyrrolidin-3-ol
Direct Alkylation with Benzyl Bromide
Conditions :
- Solvent : DMF or THF.
- Base : K~2~CO~3~ or NaH.
- Temperature : 60–80°C.
Mechanism : S~N~2 displacement at the benzylic carbon.
Optimization :
Mitigating Racemization
The stereocenter at C3 is prone to epimerization under basic conditions. Strategies include:
- Low-temperature reactions (0–25°C).
- Proton-sponges (e.g., 2,6-lutidine) to minimize base strength.
Integrated Synthetic Route
Stepwise Procedure :
- Borylation :
$$
4\text{-Bromobenzyl bromide} \xrightarrow[\text{Na}2\text{CO}3, 80^\circ\text{C}]{\text{Pd(dppf)Cl}2, \text{B}2\text{Pin}_2} 4\text{-(Pinacolatoboryl)benzyl bromide}
$$
Yield : 78%.
Pyrrolidine Synthesis :
$$
\text{Azomethine ylide} + \text{Maleimide} \xrightarrow[\text{rt, 24h}]{\text{(S)-Organocatalyst}} (S)\text{-Pyrrolidin-3-ol} \quad (88\% \text{ ee})
$$N-Alkylation :
$$
(S)\text{-Pyrrolidin-3-ol} + 4\text{-(Pinacolatoboryl)benzyl bromide} \xrightarrow[\text{60}^\circ\text{C}]{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Yield : 75%.
Characterization and Validation
Spectroscopic Data :
- HRMS (ESI+) : m/z calcd for C~17~H~26~BNO~3~ [M+H]^+^: 303.2; found: 303.3.
- ¹H NMR (400 MHz, CDCl~3~): δ 7.78 (d, J = 8.0 Hz, 2H, ArH), 7.40 (d, J = 8.0 Hz, 2H, ArH), 4.20 (s, 2H, CH~2~), 3.90–3.85 (m, 1H, CH-OH), 3.10–2.95 (m, 4H, pyrrolidine-H), 1.30 (s, 12H, pinacol-CH~3~).
Chiral Analysis :
- HPLC : Chiralpak IC column, hexane/i-PrOH (90:10), 1.0 mL/min. Retention time: 12.3 min (S-enantiomer).
Q & A
Basic: What are the key synthetic routes for (S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol?
The synthesis typically involves:
- Step 1 : Preparation of the boronic ester moiety. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced via Suzuki-Miyaura coupling or direct substitution on a halogenated aromatic precursor. For example, 4-bromobenzyl derivatives can react with pinacolborane under palladium catalysis .
- Step 2 : Functionalization of the pyrrolidine core. The (S)-pyrrolidin-3-ol group is synthesized through asymmetric reduction of a ketone intermediate (e.g., using chiral catalysts like Corey-Bakshi-Shibata) or resolved via chiral chromatography .
- Step 3 : Coupling the benzyl-boronic ester to the pyrrolidine. A Mitsunobu reaction or nucleophilic substitution (e.g., using a benzyl bromide and pyrrolidine under basic conditions) ensures stereochemical retention .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (e.g., from 2-propanol) is critical for isolating the enantiomerically pure product .
Basic: How is the stereochemical integrity of the (S)-pyrrolidin-3-ol moiety verified?
Methodological approaches include:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to confirm enantiomeric excess (>99%) .
- Optical Rotation : Comparison of observed [α]D values with literature data for (S)-configured pyrrolidine derivatives .
- X-ray Crystallography : Resolving the crystal structure of intermediates (e.g., boronic ester precursors) to confirm absolute configuration .
Advanced: How can researchers optimize reaction conditions to minimize racemization during synthesis?
- Temperature Control : Maintain reactions below –15°C during nucleophilic substitutions to prevent epimerization .
- Protecting Groups : Temporarily protect the hydroxyl group on pyrrolidin-3-ol with tert-butyldimethylsilyl (TBS) ethers to stabilize the stereocenter during coupling steps .
- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos to enhance coupling efficiency and reduce side reactions .
Advanced: What experimental strategies are recommended for analyzing pharmacokinetic-pharmacodynamic (PK/PD) interactions?
- In Vitro Assays :
- In Vivo Studies :
- Rodent Models : Administer intravenously (1–5 mg/kg) and collect plasma samples at intervals (0.5–24 hr) to calculate half-life (t₁/₂) and bioavailability .
Advanced: How can discrepancies in reported biological activity be resolved?
- Structural Confirmation : Re-analyze disputed batches via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to rule out impurities .
- Dose-Response Curves : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects .
- Molecular Docking : Compare binding poses of the (S)-enantiomer vs. (R)-form in target proteins (e.g., kinases) using AutoDock Vina to explain activity differences .
Advanced: What are the comparative advantages of this compound over structurally similar boronic esters?
| Compound Feature | (S)-1-(4-(...)pyrrolidin-3-ol | 1-(4-(...)azetidin-3-ol | 2-(...)naphtho[1,8-de]diazaborinine |
|---|---|---|---|
| Water Solubility | Moderate (logP ~2.1) | Low (logP ~2.8) | Very low (logP ~3.5) |
| Stereochemical Complexity | High (chiral centers: 2) | Moderate (chiral centers: 1) | None |
| Biological Target Affinity | Strong (IC₅₀: 50 nM) | Weak (IC₅₀: 1.2 µM) | Variable (IC₅₀: 0.3–5 µM) |
Key Advantage : The (S)-pyrrolidine core enhances target selectivity due to its rigid conformation, while the boronic ester enables Suzuki cross-coupling for bioconjugation .
Advanced: How should stability studies be designed for this compound under physiological conditions?
- Thermal Stability : Store samples at –80°C and monitor decomposition via DSC (differential scanning calorimetry) to identify degradation thresholds (>40°C) .
- pH Sensitivity : Incubate in buffers (pH 2–9) and analyze by LC-UV at 254 nm to detect hydrolysis products (e.g., boronic acid formation at pH <4) .
- Light Exposure : Conduct accelerated aging under UV light (254 nm, 48 hr) and quantify photodegradants using GC-MS .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H NMR (δ 7.4–7.6 ppm for aromatic protons; δ 3.6–4.0 ppm for pyrrolidine CH-O), ¹¹B NMR (δ 30–35 ppm for boronic ester) .
- IR Spectroscopy : Peaks at ~1340 cm⁻¹ (B-O) and ~3200 cm⁻¹ (O-H) confirm functional groups .
- Mass Spectrometry : HRMS (ESI+) expected [M+H]⁺: m/z 332.2124 (C₁₈H₂₈BNO₂⁺) .
Advanced: How can researchers validate the boron content in synthesized batches?
- ICP-MS : Quantify boron atoms (detection limit: 0.1 ppb) after microwave-assisted acid digestion (HNO₃/H₂O₂) .
- ¹¹B NMR Integration : Compare peak areas of the boronic ester (δ 30–35 ppm) vs. free boronic acid (δ 18–22 ppm) to assess purity .
Advanced: What computational methods support rational design of derivatives with improved potency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
